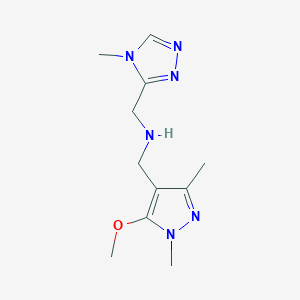
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxy and dimethyl groups, and a triazole ring linked via a methanamine bridge. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The methoxy and dimethyl substitutions are introduced through subsequent alkylation and methylation reactions. The triazole ring is synthesized separately, often via cycloaddition reactions involving azides and alkynes. Finally, the two rings are connected through a methanamine bridge using reductive amination or similar coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine include other pyrazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:
1-(3,5-Dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the methoxy group.
1-(5-Methoxy-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the dimethyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N6O |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |
InChI Key |
TWYSQPJIWWQLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=NN=CN2C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















